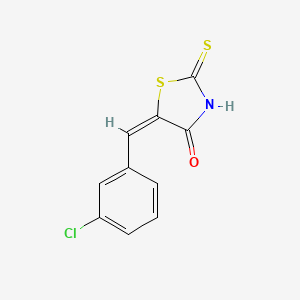
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3-chlorobenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazoles with various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorobenzylidene group and the mercapto group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5E)-5-(4-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure with a chlorine atom at the para position.
(5E)-5-(3-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Bromine atom instead of chlorine.
(5E)-5-(3-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Methyl group instead of chlorine.
Uniqueness
The unique combination of the chlorobenzylidene group and the mercapto-thiazole structure in (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
生物活性
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. The compound's structure includes a thiazole ring, which is known for various pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and potential therapeutic applications.
- Molecular Formula : C10H6ClNOS2
- SMILES : C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)NC(=S)S2
- InChIKey : RUBMOEKDIMPMHT-VMPITWQZSA-N
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, it was tested against Pseudomonas aeruginosa and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 0.21 μM for certain analogs, suggesting strong antibacterial properties .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production and is a target for treating hyperpigmentation disorders. The compound's analogs have shown promising tyrosinase inhibitory activity. In particular, related compounds exhibited IC50 values ranging from 10.0 µM to 300 µM depending on structural modifications . This suggests that the presence of specific substituents can significantly enhance or reduce the inhibitory effect.
| Compound | IC50 (µM) | Comments |
|---|---|---|
| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 ± 0.03 | Strongest inhibition |
| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | 10.0 ± 0.90 | Enhanced activity |
| (Z)-2-(benzylamino)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one | >300 | Weak activity |
Cytotoxicity Evaluations
Cytotoxicity assays are crucial for assessing the safety of new compounds. The analogs of this compound were evaluated in B16F10 murine melanoma cells using MTT assays. Results indicated that certain derivatives did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment . However, some analogs displayed significant cytotoxic effects at lower concentrations.
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : The compound inhibits tyrosinase by binding to its active site, preventing substrate access.
- Antibacterial Mechanisms : Its interaction with bacterial cell membranes may disrupt cellular integrity and function.
Case Studies
A study focused on the synthesis and evaluation of various thiazole derivatives found that modifications to the benzylidene moiety significantly impacted biological activity. For instance, substituting hydroxyl groups at specific positions enhanced tyrosinase inhibition while maintaining low cytotoxicity .
特性
CAS番号 |
23622-20-0 |
|---|---|
分子式 |
C10H6ClNOS2 |
分子量 |
255.7 g/mol |
IUPAC名 |
5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
InChIキー |
RUBMOEKDIMPMHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















